molecular formula C8H3IN2S B13664869 7-Iodobenzo[d]thiazole-2-carbonitrile

7-Iodobenzo[d]thiazole-2-carbonitrile

Cat. No.: B13664869
M. Wt: 286.09 g/mol
InChI Key: BGSTXVYHONQZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features an iodine atom at the 7th position, a thiazole ring, and a nitrile group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]thiazole-2-carbonitrile typically involves the iodination of benzo[d]thiazole-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and nitrile group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The thiazole ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

Uniqueness: This structural feature allows for specific interactions in biological systems and makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C8H3IN2S

Molecular Weight

286.09 g/mol

IUPAC Name

7-iodo-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H3IN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H

InChI Key

BGSTXVYHONQZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)SC(=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.